![molecular formula C19H12O B13824641 Benzo[c]phenanthrene-5-carbaldehyde CAS No. 4466-76-6](/img/structure/B13824641.png)
Benzo[c]phenanthrene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthrene-5-carbaldehyde: is an aromatic aldehyde with the molecular formula C19H12O . It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its complex structure, which includes multiple fused benzene rings and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-5-carbaldehyde typically involves the functionalization of benzo[c]phenanthrene. One common method is the Vilsmeier-Haack reaction, where benzo[c]phenanthrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[c]phenanthrene-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Benzo[c]phenanthrene-5-methanol.
Substitution: Various substituted benzo[c]phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzo[c]phenanthrene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of benzo[c]phenanthrene derivatives, including their interactions with biological macromolecules and potential anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its aromatic nature and reactivity.
Mechanism of Action
The mechanism of action of benzo[c]phenanthrene-5-carbaldehyde involves its ability to undergo various chemical reactions due to the presence of the aldehyde group and the aromatic rings. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Benzo[c]phenanthrene: The parent hydrocarbon without the aldehyde group.
Benzo[e]phenanthrene: A structural isomer with a different arrangement of fused benzene rings.
Tetrahelicene: A related polycyclic aromatic hydrocarbon with a helical structure.
Uniqueness: Benzo[c]phenanthrene-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which imparts distinct reactivity and potential biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
4466-76-6 |
|---|---|
Molecular Formula |
C19H12O |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
benzo[c]phenanthrene-5-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-15-11-14-10-9-13-5-1-2-7-17(13)19(14)18-8-4-3-6-16(15)18/h1-12H |
InChI Key |
WIZKHVAHCCDUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


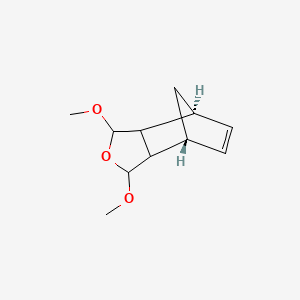
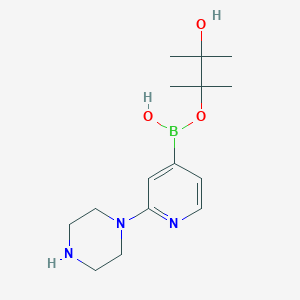
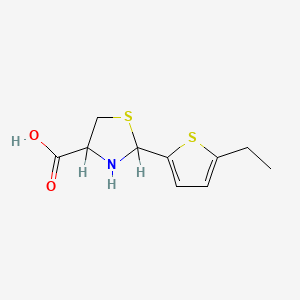
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
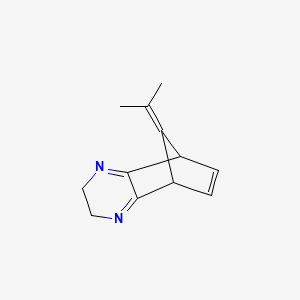
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
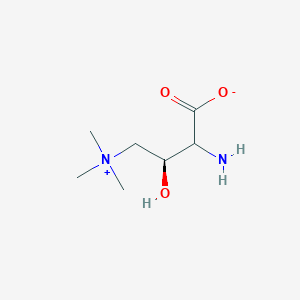
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
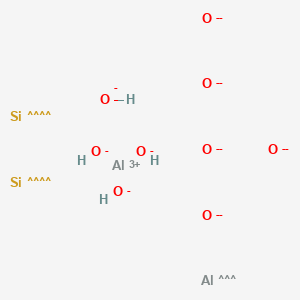
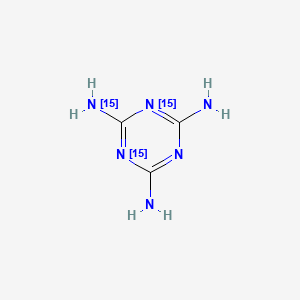
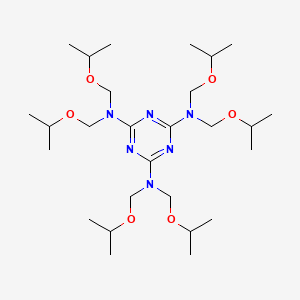

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
